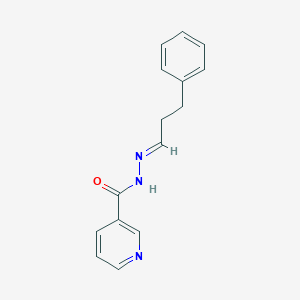
N'-(3-phenylpropylidene)nicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3-phenylpropylidene)nicotinohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also referred to as 3-phenylpropylidene)-2-(pyridin-4-yl)hydrazinecarboxamide. It is a yellow crystalline solid that is soluble in organic solvents like ethanol and methanol. The compound has shown promising results in various studies, and its synthesis method is relatively simple.
Mécanisme D'action
The exact mechanism of action of N'-(3-phenylpropylidene)nicotinohydrazide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It also inhibits the expression of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N'-(3-phenylpropylidene)nicotinohydrazide has been shown to have various biochemical and physiological effects. It has been found to increase the levels of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) in the liver and brain. The compound also reduces the levels of lipid peroxidation, a process that damages cell membranes and contributes to the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-(3-phenylpropylidene)nicotinohydrazide is its relatively simple synthesis method. The compound is also stable and can be stored for long periods without degradation. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on N'-(3-phenylpropylidene)nicotinohydrazide. One potential area of study is its role in the treatment of neurodegenerative diseases. The compound has shown a protective effect on the brain, and further research could explore its potential as a therapeutic agent for conditions like Alzheimer's and Parkinson's. Another area of study could be its potential as an anticancer agent. The compound has exhibited antitumor properties, and future studies could explore its mechanisms of action and potential for use in cancer treatment.
Conclusion:
N'-(3-phenylpropylidene)nicotinohydrazide is a chemical compound that has shown promising results in various scientific studies. Its potential therapeutic applications have made it an area of interest for researchers. The compound's synthesis method is relatively simple, and it has exhibited antitumor, anticonvulsant, and anti-inflammatory properties. Further research could explore its potential as a therapeutic agent for neurodegenerative diseases and cancer.
Méthodes De Synthèse
The synthesis of N'-(3-phenylpropylidene)nicotinohydrazide can be achieved through the reaction of 3-phenylpropionaldehyde with nicotinic acid hydrazide in the presence of acetic acid. The reaction mixture is then heated under reflux for several hours, and the resulting product is filtered and recrystallized from ethanol. The yield of the product is usually around 70%.
Applications De Recherche Scientifique
N'-(3-phenylpropylidene)nicotinohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anticonvulsant, and anti-inflammatory properties. The compound has also been shown to have a protective effect on the liver and brain, making it a potential candidate for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[(E)-3-phenylpropylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c19-15(14-9-5-10-16-12-14)18-17-11-4-8-13-6-2-1-3-7-13/h1-3,5-7,9-12H,4,8H2,(H,18,19)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREQQQXTLHSTBW-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC=NNC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC/C=N/NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-3-phenylpropylideneamino]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide](/img/structure/B5719391.png)
![N-(2-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide](/img/structure/B5719398.png)
![4-(piperidin-1-ylmethyl)-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5719400.png)
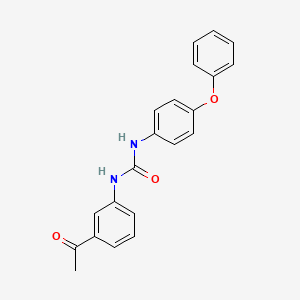

![N-[3-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5719417.png)
![N-{2-[2-(4-ethoxybenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5719429.png)
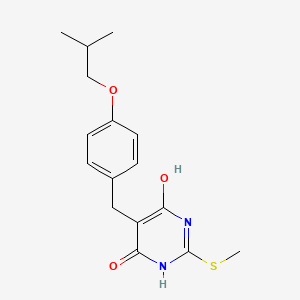
![4-nitro-N-[2-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5719440.png)
![N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}nicotinamide](/img/structure/B5719444.png)
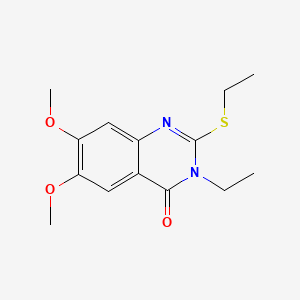
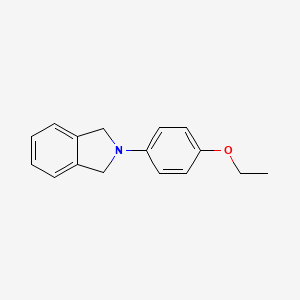

![2-(4-methoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5719481.png)